molecular formula C25H23ClN2O2 B12481820 1-(1,3-benzodioxol-5-yl)-N-{[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}methanamine

1-(1,3-benzodioxol-5-yl)-N-{[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}methanamine

Cat. No.: B12481820
M. Wt: 418.9 g/mol
InChI Key: JCNUZXFHFNGVMB-UHFFFAOYSA-N
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Description

(2H-1,3-BENZODIOXOL-5-YLMETHYL)({1-[(2-CHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)AMINE is a complex organic compound that features a benzodioxole moiety and an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2H-1,3-BENZODIOXOL-5-YLMETHYL)({1-[(2-CHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)AMINE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can also occur, especially at the benzodioxole ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, given the presence of reactive sites on both the benzodioxole and indole structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, it has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for further research in enzyme inhibition.

Medicine

In medicinal chemistry, this compound is being explored for its anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, particularly those targeting cancer and other diseases involving enzyme dysregulation.

Mechanism of Action

The mechanism of action of (2H-1,3-BENZODIOXOL-5-YLMETHYL)({1-[(2-CHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)AMINE involves its interaction with specific molecular targets. It has been shown to inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . This makes it a promising candidate for further development as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2H-1,3-BENZODIOXOL-5-YLMETHYL)({1-[(2-CHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)AMINE lies in its specific combination of benzodioxole and indole moieties, which confer distinct biological activities, particularly in enzyme inhibition and anticancer properties.

Properties

Molecular Formula

C25H23ClN2O2

Molecular Weight

418.9 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[[1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl]methyl]methanamine

InChI

InChI=1S/C25H23ClN2O2/c1-17-21(14-27-13-18-10-11-24-25(12-18)30-16-29-24)20-7-3-5-9-23(20)28(17)15-19-6-2-4-8-22(19)26/h2-12,27H,13-16H2,1H3

InChI Key

JCNUZXFHFNGVMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)CNCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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